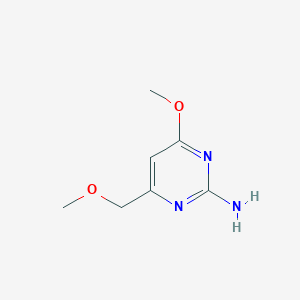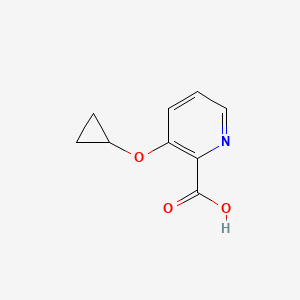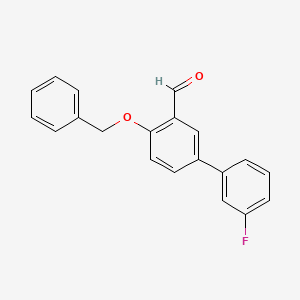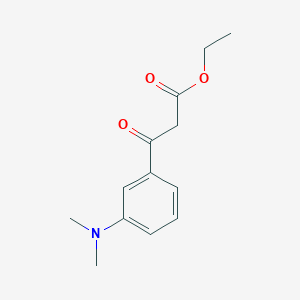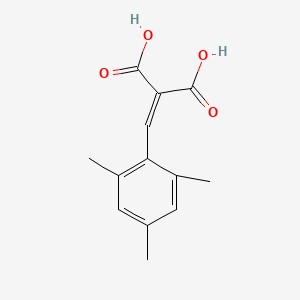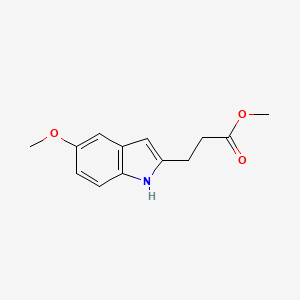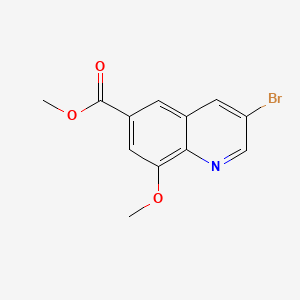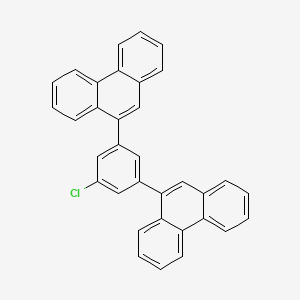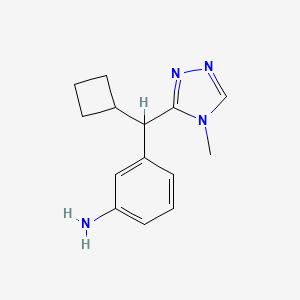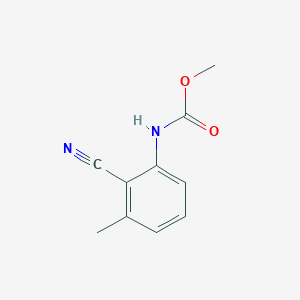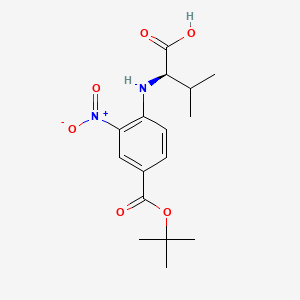
(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid is a synthetic organic compound that features a nitrophenyl group, a Boc-protected amine, and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the nitrophenyl group: The nitrophenyl group is introduced through nitration reactions.
Coupling reactions: The protected amine and nitrophenyl groups are coupled with a chiral precursor to form the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the chiral center.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation products: Nitro group can be converted to nitroso or hydroxylamine derivatives.
Reduction products: Nitro group can be reduced to an amine.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Enzyme inhibitors: Potential use as enzyme inhibitors in biochemical studies.
Medicine
Drug development: Investigated for potential therapeutic applications.
Diagnostic agents: Used in the development of diagnostic agents for imaging or detection.
Industry
Material science: Utilized in the synthesis of novel materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid depends on its specific application:
Molecular targets: May interact with specific enzymes, receptors, or proteins.
Pathways involved: Can modulate biochemical pathways by inhibiting or activating specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid: The enantiomer of the compound with different chiral properties.
2-[(4-Boc-2-aminophenyl)amino]-3-methylbutanoic Acid: A similar compound with an amino group instead of a nitro group.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Functional groups: The presence of both Boc-protected amine and nitrophenyl groups provides unique reactivity and applications.
Properties
Molecular Formula |
C16H22N2O6 |
|---|---|
Molecular Weight |
338.36 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-nitroanilino]butanoic acid |
InChI |
InChI=1S/C16H22N2O6/c1-9(2)13(14(19)20)17-11-7-6-10(8-12(11)18(22)23)15(21)24-16(3,4)5/h6-9,13,17H,1-5H3,(H,19,20)/t13-/m1/s1 |
InChI Key |
TTYKUHDVOJMOBM-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


